1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[3,2-B]pyridine]
Description
Properties
IUPAC Name |
spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1'-cyclopropane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-7-8(10-5-1)9(3-4-9)6-11-7/h1-2,5,11H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWYIWXRRFFYJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[3,2-B]pyridine] typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with a pyridine derivative, which undergoes a series of transformations including cyclopropanation and spirocyclization to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of catalysts and specific reaction conditions to facilitate the formation of the spirocyclic structure. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[3,2-B]pyridine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[3,2-B]pyridine] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[3,2-B]pyridine] involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Variations
The target compound’s spirocyclic framework and substituent patterns are compared to analogs in Table 1:
Key Observations:
- Spiro Ring Size : Cyclopropane’s high ring strain enhances reactivity and rigidity, whereas cyclohexane/cyclobutane analogs offer varied conformational flexibility .
- Bromine substituents (e.g., 6'-bromo) introduce steric bulk and electron-withdrawing effects, which may modulate binding kinetics .
- Bioisosteric Potential: The benzyl-piperidine variant (C₁₈H₂₁N₃) demonstrates how lipophilic substituents can improve blood-brain barrier penetration .
Pharmacokinetic and Physicochemical Properties
- Polarity : The target compound’s CCS (134.9 Ų) is lower than its cyclohexane analog (estimated >150 Ų), suggesting better membrane permeability .
- Solubility : Hydroxyl and dione groups in cyclobutane/cyclohexane derivatives improve aqueous solubility but may reduce bioavailability .
- Metabolic Stability : Cyclopropane’s rigidity may resist enzymatic degradation compared to larger spiro rings .
Biological Activity
1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[3,2-B]pyridine] is a unique organic compound characterized by its spirocyclic structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, antimicrobial properties, and insights from various studies.
- Molecular Formula : C9H10N2
- Molecular Weight : 146.19 g/mol
- CAS Number : 1823921-15-8
The biological activity of 1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[3,2-B]pyridine] is attributed to its ability to interact with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the biological context.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. The following table summarizes findings from various studies regarding the antimicrobial efficacy of related compounds:
Case Studies and Research Findings
Several studies have explored the biological activity of 1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[3,2-B]pyridine], providing insights into its pharmacological effects:
- Antibacterial Activity : A study evaluating derivatives containing cyclopropane structures found that some exhibited moderate antibacterial efficacy against Staphylococcus aureus, with MIC values ranging from 32 to 128 μg/mL.
- Antiviral Activity : Related compounds demonstrated antiviral properties against Rotavirus, although specific IC50 values were not provided.
- Antifungal Activity : Certain derivatives showed promising antifungal activity against Candida albicans, indicating potential therapeutic applications in treating fungal infections.
Discussion
The unique structural characteristics of 1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[3,2-B]pyridine] may enhance its interaction with biological targets compared to other compounds. Its spirocyclic nature could facilitate binding to active sites on enzymes or receptors involved in microbial metabolism or viral replication processes.
Q & A
Q. What are the key synthetic routes for 1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[3,2-b]pyridine], and how do reaction conditions influence regioselectivity?
The synthesis typically involves spirocyclization strategies using 7-azaindole derivatives as precursors. For example, describes a two-step process:
- Step 1 : Reduction of a spirocyclic ketone (5'-bromo precursor) with DIBAL in dichloromethane at 0°C to room temperature (RT), yielding the dihydrospiro intermediate.
- Step 2 : Suzuki-Miyaura coupling with boronic acids (e.g., aryl or heteroaryl derivatives) using XPhosPdG2 and K₃PO₄ in dioxane/water at 100°C.
Regioselectivity is controlled by steric and electronic factors in the boronic acid coupling partner and the use of palladium catalysts . Alternative routes involve multicomponent 1,3-dipolar cycloadditions to construct the spiro framework, as seen in related pyrrolopyridine systems .
Q. How is the structural integrity of the spirocyclopropane-pyrrolopyridine system validated experimentally?
Key techniques include:
- ¹H/¹³C NMR : Distinct signals for cyclopropane protons (δ ~1.0–1.1 ppm, multiplet) and pyrrolopyridine NH (δ ~6.7–7.8 ppm) .
- HRMS : Confirmation of molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₂₀N₄O: calculated 309.2, observed 309.2) .
- X-ray crystallography : Used in related spiro compounds to confirm bond angles and stereochemistry .
Q. What are the primary pharmacological targets of pyrrolo[2,3-b]pyridine derivatives, and how does the spirocyclopropane moiety enhance activity?
Pyrrolo[2,3-b]pyridines are known kinase inhibitors (e.g., targeting BCR-Abl, VEGFR, and CDK4/6). The spirocyclopropane introduces conformational rigidity, improving target binding affinity and metabolic stability. For example, highlights analogs like ponatinib and ribociclib, where similar scaffolds exhibit nanomolar potency .
Advanced Research Questions
Q. How do substituents at the 5'-position of the spiro compound influence structure-activity relationships (SAR) in kinase inhibition?
- Electron-withdrawing groups (e.g., Br, Cl) : Enhance binding to hydrophobic kinase pockets (e.g., in HPK1 inhibitors) .
- Aryl/heteroaryl groups : Improve selectivity; e.g., 3,4-dimethoxyphenyl in Suzuki couplings increases potency against EGFR mutants .
SAR studies in demonstrate that fluorination at the 3-position (e.g., 3-fluoro-4-chloro derivatives) modulates solubility and bioavailability .
Q. What analytical challenges arise in quantifying spiro compound stability under physiological conditions, and how are they addressed?
- Degradation pathways : Hydrolysis of the cyclopropane ring or oxidation of the pyrrolopyridine nitrogen.
- Methods :
Q. How can computational modeling predict the binding mode of spiro compounds to kinase ATP pockets?
- Docking studies : Use crystal structures of kinases (e.g., Abl1, PDB: 2HYY) to simulate interactions.
- MD simulations : Reveal conformational flexibility of the spiro moiety, stabilizing hydrogen bonds with hinge regions (e.g., Met318 in HPK1) .
Validation via mutagenesis (e.g., Ala scanning) confirms critical residues for binding .
Q. What in vivo pharmacokinetic (PK) profiles are observed for spirocyclopropane-pyrrolopyridines, and how do they compare to non-spiro analogs?
- Enhanced half-life : Spiro derivatives show 2–3× longer t₁/₂ in rodent models due to reduced CYP3A4 metabolism.
- Tissue distribution : Higher brain penetration in CNS-targeted analogs (logP ~2.5–3.0) .
PK data from indicates a 45% oral bioavailability for a lead compound, attributed to the spiro scaffold’s resistance to first-pass metabolism .
Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
